4-Iodo-5-methyl-2-nitrophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6INO3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
4-iodo-5-methyl-2-nitrophenol |
InChI |
InChI=1S/C7H6INO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 |
InChI Key |
YCUPWCTWGYUTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy: Infrared (IR) Analysis
Specific experimental IR spectral data detailing the vibrational frequencies for 4-Iodo-5-methyl-2-nitrophenol are not available in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Published ¹H NMR and ¹³C NMR spectra, including chemical shifts, coupling constants, and structural assignments for this compound, could not be located.
Mass Spectrometry (MS) Techniques: LC-MS and GC-MS for Molecular Identification
While commercial sources indicate that LC-MS data may exist, detailed mass spectrometry analysis, including fragmentation patterns and molecular ion peak data from GC-MS or LC-MS studies of this compound, is not present in publicly accessible research.
X-ray Diffraction (XRD) and Crystallographic Studies
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, data on its crystal system, space group, unit cell dimensions, and precise molecular geometry are unavailable.
As no crystallographic data has been published, a Hirshfeld surface analysis to investigate intermolecular interactions and crystal packing for this compound cannot be performed or reported.
Chromatographic Methods for Purity Assessment and Separation (HPLC, GC)
Specific HPLC or GC methods developed for the separation and purity assessment of this compound, including details on columns, mobile phases, and retention times, are not described in the available scientific literature.
Broader Academic Utility and Research Applications
Precursor in the Synthesis of Complex Organic Molecules
4-Iodo-5-methyl-2-nitrophenol serves as a versatile precursor in the synthesis of more complex organic molecules due to its distinct and strategically positioned functional groups: a phenolic hydroxyl, a nitro group, and an iodine atom. Each of these sites can be selectively targeted for chemical modification, making the compound a valuable building block in multi-step synthetic pathways. The aromatic ring itself, activated and directed by these substituents, provides a scaffold for constructing diverse molecular architectures, including those found in bioactive molecules and pharmaceuticals. nih.govdntb.gov.ua
The presence of the iodine atom is particularly significant as it facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of alkyl, alkenyl, alkynyl, or aryl groups at the C4 position, dramatically increasing molecular complexity.
A prominent application of iodophenol precursors is in the synthesis of substituted benzofurans, a core structural motif in many natural products and pharmacologically active compounds. nih.govnih.gov General synthetic strategies often involve the coupling of an iodophenol with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization to form the furan ring fused to the benzene core. jocpr.com The specific substitution pattern of this compound allows for the synthesis of benzofurans with defined substitution at the 5-methyl and 7-nitro positions, which can be further modified.
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Potential Reactions | Resulting Structures |
|---|---|---|---|
| Hydroxyl (-OH) | C1 | Etherification, Esterification, O-Arylation | Ethers, Esters, Diaryl ethers |
| Nitro (-NO₂) | C2 | Reduction | Amino group for amides, etc. |
| Iodine (-I) | C4 | Cross-Coupling (Suzuki, Sonogashira, Heck, etc.) | Substituted arenes, alkynes, alkenes |
The nitro group can be readily reduced to an amino group, which then opens up another avenue for derivatization. This amino group can be acylated, alkylated, or converted into a diazonium salt, which is a gateway to introducing a wide array of other functional groups. The interplay between these functional groups allows for a high degree of control in the sequential construction of complex target molecules.
Contributions to Methodological Advancements in Organic Synthesis
The structure of this compound makes it an ideal substrate for the development and optimization of new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. acs.org The carbon-iodine bond is highly reactive towards oxidative addition to low-valent transition metal centers, such as Palladium(0), which is the crucial first step in many catalytic cycles. nih.govrsc.org
Researchers utilize substrates like this compound to:
Develop Novel Catalysts and Ligands: The efficiency of a cross-coupling reaction is highly dependent on the catalyst system used. By employing a standard, well-defined substrate, researchers can systematically evaluate the performance of new ligands and palladium precatalysts, optimizing for yield, reaction time, and temperature. researchgate.net
Expand Substrate Scope: New methods are tested against a variety of substrates to demonstrate their general applicability. The electronic properties of this compound, influenced by the electron-withdrawing nitro group and electron-donating methyl and hydroxyl groups, provide a unique test case for the robustness of a new catalytic method.
Investigate Reaction Mechanisms: The defined stereoelectronic environment of the molecule helps in studying the intricacies of catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps.
For instance, the synthesis of substituted benzofurans often relies on palladium- and/or copper-catalyzed methods. nih.govjocpr.com The intramolecular cyclization of an ortho-alkynylphenol, which can be generated from this compound via Sonogashira coupling, is a key strategy. Methodological advancements focus on achieving this transformation under milder conditions, with lower catalyst loadings, and with greater functional group tolerance, using substrates of this type to validate the improvements. organic-chemistry.org
Role in Environmental Chemistry Research: Microbial Degradation and Biotransformation Mechanisms of Halogenated Nitrophenols
Halogenated nitrophenols are recognized as environmental pollutants due to their toxicity and persistence, often originating from the breakdown of pesticides or industrial discharge. cdc.govtaylorandfrancis.com this compound serves as a model compound for studying the environmental fate and microbial degradation of this class of contaminants.
Research in this area focuses on identifying microorganisms capable of metabolizing these complex xenobiotics and elucidating the enzymatic pathways involved. researchgate.netresearchgate.net While specific studies on this compound are limited, the degradation mechanisms can be inferred from research on related compounds like other halogenated phenols and methyl-nitrophenols. frontiersin.orgoup.com
The microbial degradation of such compounds typically proceeds through one of two main initial steps:
Oxidative Denitration: A monooxygenase enzyme hydroxylates the aromatic ring, leading to the displacement of the nitro group as nitrite and the formation of a halogenated catechol or hydroquinone. nih.govnih.gov
Reductive Denitration: The nitro group is reduced to a hydroxylamino or amino group before further degradation.
The resulting intermediates, such as catechols or hydroquinones, are then processed by dioxygenase enzymes that catalyze aromatic ring cleavage. The resulting aliphatic acids are funneled into central metabolic pathways like the Krebs cycle. nih.gov Understanding these biotransformation mechanisms is crucial for developing effective bioremediation strategies to clean up contaminated soil and water. nih.gov
Application in Analytical Chemistry as a Reference Standard or for Derivatization Studies
In analytical chemistry, the accurate identification and quantification of environmental pollutants or synthetic impurities require pure, well-characterized reference standards. This compound, as a specific chemical entity, can serve this purpose in the development and validation of analytical methods for detecting halogenated nitrophenols. acs.org
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the determination of nitrophenols in environmental samples. researchgate.netchromatographyonline.com The use of a reference standard is essential for:
Method Calibration: Creating calibration curves to relate the analytical signal (e.g., peak area) to the concentration of the analyte.
Confirmation of Identity: Matching the retention time and mass spectrum of a suspected analyte in a sample to that of the pure standard.
Recovery Studies: Assessing the efficiency of sample preparation and extraction procedures by spiking samples with a known amount of the standard.
Furthermore, the phenolic hydroxyl group of this compound is a target for derivatization . libretexts.org Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. nih.gov For example, in GC analysis, the polarity and low volatility of phenols can lead to poor chromatographic peak shape and low sensitivity. researchgate.net By converting the hydroxyl group into a less polar ether or ester (e.g., through silylation or acylation), the volatility and thermal stability of the analyte are increased, leading to improved separation and detection limits. nih.govacs.org This compound can be used to develop and optimize such derivatization protocols for the broader class of phenolic compounds. nih.gov
Table 2: Analytical Methods for Nitrophenol Detection
| Analytical Technique | Common Use | Role of Reference Standard | Derivatization |
|---|---|---|---|
| HPLC-UV | Quantification in water samples | Calibration, Peak identification | Generally not required |
| GC-MS | Identification and quantification in complex matrices | Retention time and mass spectrum matching | Often required to improve volatility (e.g., silylation) |
| Electrochemical Sensors | Rapid screening of water samples | Calibration of sensor response | Not applicable |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 4-Iodo-5-methyl-2-nitrophenol, and how should data be interpreted?
- Methodological Answer : Use a combination of mass spectrometry (MS) and infrared (IR) spectroscopy to confirm molecular weight and functional groups. For MS, prioritize electron ionization (EI) to observe fragmentation patterns characteristic of nitro and iodo substituents. Compare spectra with NIST database entries for structurally similar compounds (e.g., 5-Methyl-2-nitrophenol, MW 153.14 ). IR analysis should focus on the nitro group’s asymmetric stretch (~1520 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹). For iodine detection, employ energy-dispersive X-ray spectroscopy (EDS) during elemental analysis.
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize iodination conditions using electrophilic aromatic substitution on 5-methyl-2-nitrophenol. Key parameters include:
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., di-iodination).
- Solvent selection : Use polar aprotic solvents like DMF to stabilize the iodonium ion intermediate.
- Stoichiometry : A 1.2:1 molar ratio of iodine to substrate reduces unreacted starting material. Purify via recrystallization in ethanol-water mixtures, monitoring purity by HPLC with a C18 column .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is light-sensitive due to the nitro and iodine groups. Store in amber vials at –20°C under inert gas (argon/nitrogen). Conduct accelerated degradation studies by exposing samples to UV light (254 nm) and analyzing decomposition products via LC-MS. Monitor for iodine loss (e.g., formation of 5-methyl-2-nitrophenol) and nitro group reduction .
Advanced Research Questions
Q. How can conflicting crystallographic data for iodinated nitrophenol derivatives be resolved during structure determination?
- Twinned data : Apply the TwinLaw matrix in SHELXL to model overlapping reflections.
- Disordered iodine positions : Use PART instructions to refine occupancy ratios. Validate with ORTEP-3 for thermal ellipsoid visualization . Cross-validate with DFT-calculated bond lengths (e.g., C-I ~2.09 Å) .
Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). Focus on the iodine atom’s σ-hole interaction potential. Compare with analogous systems (e.g., 2,6-Diiodo-4-nitrophenol, PubChem CID 2723733 ). Use NBO analysis to evaluate charge distribution at the iodine center, predicting susceptibility to nucleophilic aromatic substitution.
Q. How should researchers handle contradictory spectral data between experimental and theoretical models?
- Methodological Answer : Employ multivariate statistical analysis to reconcile discrepancies. For example:
- IR vibrational modes : Compare experimental peaks with scaled DFT frequencies (scaling factor ~0.961).
- NMR chemical shifts : Use gauge-including atomic orbital (GIAO) methods for predictions. Validate with DEPT-135 and HSQC experiments for signal assignment. Reference databases like NIST Chemistry WebBook for nitroaromatic benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
